

An In-depth Technical Guide to 4-(Dimethylamino)-2-methylbenzaldehyde

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Compound of Interest

Compound Name: 4-(Dimethylamino)-2-methylbenzaldehyde

Cat. No.: B072428

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This guide provides a comprehensive technical overview of **4-(Dimethylamino)-2-methylbenzaldehyde** (DMAMB), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, applications, and safety protocols, grounding all claims in authoritative sources.

Introduction and Core Properties

4-(Dimethylamino)-2-methylbenzaldehyde, with CAS Registry Number 1199-59-3, is a substituted aromatic aldehyde. Its structure features a benzaldehyde core with a dimethylamino group at the 4-position and a methyl group at the 2-position. This specific substitution pattern, particularly the electron-donating nature of the dimethylamino group, significantly influences the reactivity of the aromatic ring and the aldehyde functional group. This makes DMAMB a valuable precursor in the synthesis of a variety of more complex molecules, including dyes, pigments, and pharmaceutical intermediates.^[1]

The molecular formula of DMAMB is C₁₀H₁₃NO, and its molecular weight is 163.22 g/mol.^[1] The presence of the aldehyde group allows it to readily undergo reactions such as condensation to form Schiff bases, while the electron-rich aromatic ring is susceptible to further electrophilic substitution.^[2]

Physicochemical and Spectroscopic Data

Quantitative data for **4-(Dimethylamino)-2-methylbenzaldehyde** is summarized below. Understanding these properties is critical for its handling, storage, and application in experimental design.

Property	Value	Source(s)
CAS Number	1199-59-3	[1]
Molecular Formula	C ₁₀ H ₁₃ NO	[1]
Molecular Weight	163.22 g/mol	[1]
Appearance	Solid (Form may vary)	[3]
Melting Point	64-66 °C	N/A
SMILES	<chem>CC1=C(C=CC(=C1)N(C)C)C=O</chem>	N/A
InChIKey	XZWMCPUAUNHGPF-UHFFFAOYSA-N	N/A

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most established and industrially viable method for the synthesis of **4-(Dimethylamino)-2-methylbenzaldehyde** is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds. The direct precursor for this synthesis is N,N,3-trimethylaniline.

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds in two main stages:

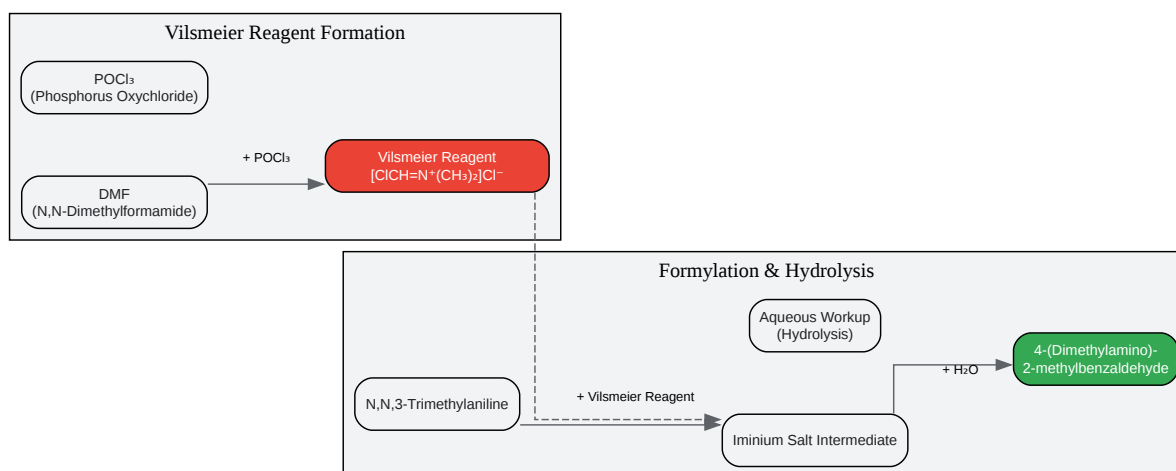
- **Formation of the Vilsmeier Reagent:** A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]
- **Electrophilic Aromatic Substitution:** The electron-rich aromatic ring of the substrate, in this case, N,N,3-trimethylaniline, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The directing effects of the powerful electron-donating dimethylamino

group ensure that the formylation occurs predominantly at the para-position (C4), which is sterically unhindered.

- Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, **4-(Dimethylamino)-2-methylbenzaldehyde**.

The choice of POCl_3 and DMF is based on their reliability, cost-effectiveness, and the mild reaction conditions required, which prevents unwanted side reactions on sensitive substrates.

Visualizing the Synthesis Workflow



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Caption: Vilsmeier-Haack synthesis of DMAMB.

Experimental Protocol

This protocol is adapted from established procedures for analogous substrates, such as the formylation of N,N-diethyl-m-toluidine.[5]

Materials:

- N,N,3-trimethylaniline
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Ice
- 10 M Sodium Hydroxide (NaOH) solution
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place N,N-dimethylformamide (1.0 eq). Cool the flask in an ice-water bath.
- Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.0 eq) dropwise to the cooled DMF, ensuring the internal temperature is maintained below 10 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
- Substrate Addition: While maintaining the low temperature, add N,N,3-trimethylaniline (1.0 eq) dropwise to the reaction mixture over approximately one hour.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Quenching and Workup: Once the reaction is complete, cool the mixture back down in an ice bath. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with

vigorous stirring.

- Neutralization: Neutralize the acidic aqueous solution by the slow addition of 10 M NaOH solution until the pH is approximately 8-9.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized **4-(Dimethylamino)-2-methylbenzaldehyde** is essential. Standard analytical techniques are employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (~9.5-10.5 ppm), aromatic protons with specific splitting patterns, the N-dimethyl protons (a singlet around 3.0 ppm), and the aromatic methyl protons (a singlet around 2.5 ppm).
 - ^{13}C NMR: The carbon NMR would show a characteristic peak for the aldehyde carbonyl carbon (~190 ppm), along with signals for the substituted aromatic carbons and the methyl carbons of the dimethylamino and aryl methyl groups.
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected peaks include a strong carbonyl ($\text{C}=\text{O}$) stretch for the aldehyde at approximately $1670\text{-}1700\text{ cm}^{-1}$ and C-N stretching vibrations.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z =$

163.22).

Applications in Research and Development

As a substituted benzaldehyde, DMAMB is a versatile intermediate with several key applications:

- **Dye and Pigment Synthesis:** Like its analogue 4-(dimethylamino)benzaldehyde (Ehrlich's reagent), DMAMB is used as a precursor for synthesizing various dyes, including triarylmethane and styryl dyes. The auxochromic dimethylamino group is crucial for imparting color.
- **Pharmaceutical Intermediates:** The aldehyde functionality is a reactive handle for building more complex molecular architectures. It can be used in condensation reactions to form Schiff bases, which are themselves important intermediates in the synthesis of heterocyclic compounds with potential biological activity.[\[2\]](#)
- **Materials Science:** It can be incorporated into polymers or other materials to create photochromic or fluorescent compounds, useful in the development of optical brighteners and sensors.

Safety, Handling, and Storage

Trustworthiness in laboratory practice begins with a robust understanding of safety. The following information is based on the Safety Data Sheet (SDS) for **4-(Dimethylamino)-2-methylbenzaldehyde**.[\[3\]](#)

- **Hazard Identification:**
 - May be harmful if swallowed, inhaled, or absorbed through the skin.
 - Causes skin, eye, and respiratory tract irritation.
- **Personal Protective Equipment (PPE):**
 - **Eyes:** Wear chemical safety goggles.
 - **Skin:** Wear compatible chemical-resistant gloves and a lab coat.

- Respiratory: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
- Handling: Avoid contact with skin and eyes. Do not breathe dust or vapor. Wash thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

- Matrix Scientific. Safety Data Sheet: **4-(Dimethylamino)-2-methylbenzaldehyde**. [URL: https://www.matrixscientific.com/msds/037059_msds.pdf]
- CP Lab Safety. **4-(Dimethylamino)-2-methylbenzaldehyde**, 1 gram. [URL: <https://www.cplabsafety.com/4-dimethylamino-2-methylbenzaldehyde-1-gram.html>]
- Royal Society of Chemistry. Electronic Supplementary Information. [URL: <https://www.rsc>.]
- Royal Society of Chemistry. Electronic Supplementary Information 2. [URL: <https://www.rsc>.]
- ChemicalBook. 4-Dimethylaminobenzaldehyde(100-10-7) ¹H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/100-10-7_1HNMR.htm]
- ChemicalBook. 4-Dimethylaminobenzaldehyde(100-10-7) ¹³C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/100-10-7_CNMR.htm]
- Santa Cruz Biotechnology. **4-(dimethylamino)-2-methylbenzaldehyde**. [URL: <https://www.scbt.com/p/4-dimethylamino-2-methylbenzaldehyde-1199-59-3>]
- Chemos GmbH & Co.KG. Safety Data Sheet: 4-(dimethylamino)benzaldehyde. [URL: <https://www.chemos>.]
- Carl Roth. Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. [URL: <https://www.carlroth.com/medias/SDB-X867-AU-EN.pdf>]
- ChemicalBook. 4-Diethylamino-2-methylbenzaldehyde synthesis. [URL: <https://www.chemicalbook.com/synthesis/92-14-8.htm>]
- ResearchGate. ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... [URL: https://www.researchgate.net/figure/1H-NMR-spectra-of-4-dimethylamino-2-6-dimethylbenzaldehyde-and-4-dimethylamino-2-6_fig2_334585141]
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0029638). [URL: https://hmdb.ca/spectra/nmr_one_d/29638]
- Human Metabolome Database. ¹H NMR Spectrum (1D, CDCl₃, experimental) (HMDB0029638). [URL: https://hmdb.ca/spectra/nmr_one_d/15]
- Organic Syntheses. p-DIMETHYLAMINO BENZALDEHYDE. [URL: <http://www.orgsyn.org/demo.aspx?prep=cv1p0223>]

- ResearchGate. Synthesis route of the studied compounds... [URL: https://www.researchgate.net/figure/Synthesis-route-of-the-studied-compounds-a-4-dimethylamino-benzaldehyde-b-aniline_fig1_328892188]
- Organic Syntheses. p-DIMETHYLAMINO BENZALDEHYDE (Vilsmeier-Haack Reaction). [URL: <http://www.orgsyn.org/demo.aspx?prep=CV4P0331>]
- BenchChem. Application Notes and Protocols for the Vilsmeier-Haack Synthesis... [URL: <https://www.benchchem.com/application-notes/2-4-dihydroxybenzaldehyde-synthesis-from-resorcinol-vilsmeier-haack-reaction>]

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Sources

- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Diethylamino-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]
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